cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, an isopropoxyphenyl group, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with an appropriate isopropoxyphenyl derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide: This compound shares a similar quinolinecarboxylate structure but differs in the presence of an amide group instead of an ester group.
N-cyclohexyl-N’-(2-isopropoxyphenyl)urea: Another related compound with a urea moiety, which may exhibit different chemical and biological properties.
Uniqueness
cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and to interact with specific molecular targets in ways that similar compounds may not.
Properties
Molecular Formula |
C26H33NO4 |
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Molecular Weight |
423.5g/mol |
IUPAC Name |
cyclohexyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H33NO4/c1-16(2)30-22-15-8-7-12-19(22)24-23(26(29)31-18-10-5-4-6-11-18)17(3)27-20-13-9-14-21(28)25(20)24/h7-8,12,15-16,18,24,27H,4-6,9-11,13-14H2,1-3H3 |
InChI Key |
ORHCQWJDDKRNLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OC4CCCCC4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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